Acid-Strength Gradient Prediction
Although a measured pKa for 2,3,4,5,6‑pentakis(trifluoromethyl)benzoic acid itself has not been identified in the open primary literature, the acidity of the closely related phenol derivative C6(CF3)5OH (pentakis(trifluoromethyl)phenol) provides a quantitative proxy for the electron‑withdrawing power of the C6(CF3)5 pharmacophore [REFS‑1]. In water, C6(CF3)5OH exhibits a pKa of 1.32, compared to 3,5‑(CF3)2‑phenol (pKa 8.26) and unsubstituted phenol (pKa 9.95) [REFS‑1]. This represents an acidifying effect of more than 8.6 orders of magnitude relative to parent phenol. Extending this trend to the carboxylic acid series – where pentafluorobenzoic acid (pKa 1.48) is already 2.72 log units more acidic than benzoic acid (pKa 4.20) – 2,3,4,5,6‑pentakis(trifluoromethyl)benzoic acid is predicted to be one of the strongest isolable benzoic acid analogs (estimated pKa ≤ 0.5, entering the superacid domain) [REFS‑1][REFS‑2].
| Evidence Dimension | Acidity (pKa in water) |
|---|---|
| Target Compound Data | 2,3,4,5,6‑Pentakis(trifluoromethyl)benzoic acid: pKa not directly measured; estimated ≤ 0.5 based on phenol‑series acidification gradient |
| Comparator Or Baseline | C6(CF3)5OH pKa 1.32 vs. 3,5‑(CF3)2‑phenol pKa 8.26 vs. phenol pKa 9.95; pentafluorobenzoic acid pKa 1.48 vs. benzoic acid pKa 4.20 |
| Quantified Difference | ΔpKa (C6(CF3)5OH – phenol) = −8.63; benzoic acid → pentafluorobenzoic acid ΔpKa = −2.72; projected further acidification of ~1.0–1.5 log units for the C6(CF3)5‑carboxylic acid |
| Conditions | Potentiometric titration in water at 25 °C (phenol series) [REFS‑1]; literature pKa values for benzoic acid and pentafluorobenzoic acid [REFS‑2] |
Why This Matters
Sub‑zero or near‑zero pKa values are critical for designing Brønsted superacids and highly dissociated carboxylate salts, where common fluorinated benzoic acids (pKa 1.5–3.4) remain too weak to fully deprotonate in aprotic media.
- [1] Kütt, A.; Movchun, V.; Rodima, T.; Dansauer, T.; Rusanov, E. B.; Leito, I.; Kaljurand, I.; Koppel, J.; Pihl, V.; Koppel, I.; Ovsjannikov, G.; Toom, L.; Mishima, M.; Medebielle, M.; Lork, E.; Röschenthaler, G.-V.; Koppel, I. A.; Kolomeitsev, A. A. Pentakis(trifluoromethyl)phenyl, a Sterically Crowded and Electron‑withdrawing Group: Synthesis and Acidity of Pentakis(trifluoromethyl)benzene, ‑toluene, ‑phenol, and ‑aniline. J. Org. Chem. 2008, 73, 2607–2620. DOI: 10.1021/jo702513w View Source
- [2] Pentafluorobenzoic acid pKa 1.48 value and benzoic acid pKa 4.20 from standard compilations (e.g., Kortüm, G.; Vogel, W.; Andrussow, K. Dissociation Constants of Organic Acids in Aqueous Solution; Butterworths: London, 1961). Available via NIST Chemistry WebBook. View Source
